molecular formula C9H11ClN2O B3045101 4-Amino-3-chloro-N,N-dimethylbenzamide CAS No. 1019018-13-3

4-Amino-3-chloro-N,N-dimethylbenzamide

Cat. No. B3045101
M. Wt: 198.65 g/mol
InChI Key: NQQURCVYDZGIKC-UHFFFAOYSA-N
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Patent
US09309265B2

Procedure details

DIPEA (116 mL, 699.5 mmol) was added into a suspension of dimethylamine hydrochloride (28.51 g, 349.6 mmol) in THF (600 mL). The mixture was stirred at room temperature for 0.5 h. Then 4-amino-3-chlorobenzoic acid (30.00 g, 174.8 mmol) and HATU (86.41 g, 227.2 mmol) were added into the above suspension separately. The reaction mixture was continued to be stirred for 1.5 h. Then it was concentrated and the residue was partitioned between EtOAc (300 mL) and water (150 mL). The separated organic phase was washed with water, dried over Na2SO4 and evaporated in vacuum. The crude product was purified by silica gel chromatography, eluted with Hexanes: EtOAc=1:1 to afford 4-amino-3-chloro-N,N-dimethylbenzamide (34.72 g, yield: 89%). ESI-MS: 199.06. 1H NMR (CDCl3, 400 MHz): 0.39 (s, 1H, ArH), 7.19 (d, J=8.4 Hz, 1H, ArH), 6.74 (d, J=8.4 Hz, 1H, ArH), 4.24 (br, 2H, NH2), 3.05 (s, 6H, 2CH3).
Name
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
28.51 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
86.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][N:3](C(C)C)[CH:4](C)C.Cl.CNC.[NH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](O)=[O:20])=[CH:17][C:16]=1[Cl:24].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C1COCC1.CCOC(C)=O>[NH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([N:3]([CH3:4])[CH3:2])=[O:20])=[CH:17][C:16]=1[Cl:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
116 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
28.51 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)Cl
Name
Quantity
86.41 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to be stirred for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (300 mL) and water (150 mL)
WASH
Type
WASH
Details
The separated organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with Hexanes

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N(C)C)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 34.72 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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